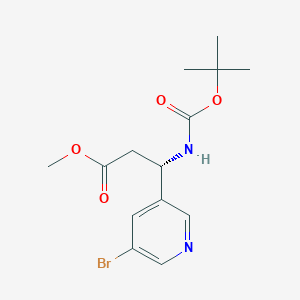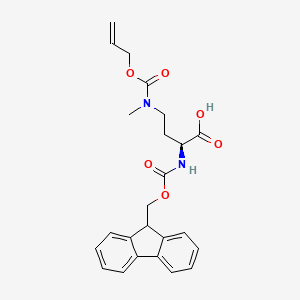
Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate
Descripción general
Descripción
Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C14H28N2O4 and its molecular weight is 288.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
β-Aminoethylation Applications : Di-tert-butyl ethynylimidodicarbonate, a related compound, serves as a versatile reagent for β-aminoethylation of organic electrophiles. This method has been utilized in the short formal synthesis of pyrrolidinoindoline alkaloids (±)-CPC-1 and (±)-Alline (Beveridge, Hu, Gregoire, & Batey, 2020).
Synthesis of Fused Heterocyclic Systems : Compounds like 3,5-Di-tert-butyl-1,2-benzoquinone are instrumental in synthesizing new fused heterocyclic systems, aminophenols, and phenoxazines (Bang et al., 2009).
Polymer Stabilizer Polymorphism : The crystal polymorphism in similar compounds, like 1,2-bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine (a polymer stabilizer), can significantly impact additive behavior and dispersion in polymer compounds (Cogen & Hilmer, 2008).
Organic Synthesis and Catalysis : Di-tert-butyl ketone hydrazone and its derivatives represent a new class of compounds with potential applications in organic synthesis and catalysis (Villiers, Thuéry, & Ephritikhine, 2006).
Insecticidal Activities : N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazoles demonstrate promising insecticidal activities against Plutella xylostella L. and Culex pipiens pallens (Wang et al., 2011).
Hydrohydrazination Reactions : Research has been conducted on efficient functionalization of mono-, di-, and trisubstituted olefins through hydrohydrazination, which is crucial for the synthesis of various alkyl azides and hydrazines (Waser, Gášpár, Nambu, & Carreira, 2006).
Propiedades
IUPAC Name |
tert-butyl N-ethyl-N-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-9-15(11(17)19-13(3,4)5)16(10-2)12(18)20-14(6,7)8/h9-10H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPRGBPBUAPVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OC(C)(C)C)N(CC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8197203.png)










![(1S)-1-(4-HYDROIMIDAZO[1,2-A]PYRIDIN-6-YL)ETHYLAMINE HCl](/img/structure/B8197292.png)
![N-(9-((1R,3R,4R,7S)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-9H-purin-6-yl)benzamide](/img/structure/B8197297.png)